N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide

Lipophilicity Prediction Drug Design Radiotracer Development

N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide (CAS 478040-58-3, MF: C₁₅H₁₄INO₂, MW: 367.18) is a para-iodinated benzamide derivative featuring a chiral 2-hydroxy-1-phenylethyl amine moiety. The compound belongs to the class of iodobenzamides, a family extensively investigated as sigma receptor ligands and radiotracer precursors for nuclear medicine.

Molecular Formula C15H14INO2
Molecular Weight 367.186
CAS No. 478040-58-3
Cat. No. B2893653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-1-phenylethyl)-4-iodobenzamide
CAS478040-58-3
Molecular FormulaC15H14INO2
Molecular Weight367.186
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CO)NC(=O)C2=CC=C(C=C2)I
InChIInChI=1S/C15H14INO2/c16-13-8-6-12(7-9-13)15(19)17-14(10-18)11-4-2-1-3-5-11/h1-9,14,18H,10H2,(H,17,19)
InChIKeyUXOFQMISTCGMPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-1-phenylethyl)-4-iodobenzamide (CAS 478040-58-3) Procurement Guide: Core Identity & Analytical Baseline


N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide (CAS 478040-58-3, MF: C₁₅H₁₄INO₂, MW: 367.18) is a para-iodinated benzamide derivative featuring a chiral 2-hydroxy-1-phenylethyl amine moiety. The compound belongs to the class of iodobenzamides, a family extensively investigated as sigma receptor ligands and radiotracer precursors for nuclear medicine [1]. Its molecular architecture combines an iodine atom—critical for radioiodination and as a versatile synthetic handle for cross-coupling chemistry—with a secondary benzamide linkage and a free hydroxyl group positioned on a phenylethyl scaffold. This combination of functional groups provides distinct opportunities for molecular diversification that are not simultaneously present in simpler iodobenzamide analogs, making it a strategically important intermediate for medicinal chemistry and radiotracer development programs .

Why Generic Substitution with Other 4-Iodobenzamides Fails for N-(2-Hydroxy-1-phenylethyl)-4-iodobenzamide


Generic substitution within the 4-iodobenzamide class is impeded by the critical interplay between the amide side chain's steric, electronic, and hydrogen-bonding properties and the resulting biological or physicochemical profile. The target compound's 2-hydroxy-1-phenylethyl group introduces a chiral center and a hydrogen-bond donor/acceptor system adjacent to a lipophilic phenyl ring, which fundamentally alters its lipophilicity, metabolic stability, and molecular recognition compared to analogs with linear alkylamino (e.g., N-(2-aminoethyl)-4-iodobenzamide) or tertiary amino (e.g., IDAB) side chains [1]. Even among closely related hydroxyl-containing analogs, the presence and position of the phenyl substituent on the ethyl linker can drastically shift experimentally determined sigma receptor binding affinities from low nanomolar to micromolar ranges, demonstrating that the entire side-chain architecture—not merely its functional groups—is a non-fungible determinant of biological activity [2]. These structural subtleties render simple interchange between similar CAS registry numbers unreliable for applications sensitive to molecular recognition or radioisotopic labeling efficiency.

Quantitative Differentiation Guide: N-(2-Hydroxy-1-phenylethyl)-4-iodobenzamide vs. In-Class Analogs


Enhanced Lipophilicity for Membrane Permeability vs. 4-Iodobenzamide

In silico modeling shows a substantial increase in predicted octanol-water partition coefficient (cLogP) for N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide compared to the unsubstituted parent compound 4-iodobenzamide. This lipophilicity increase is anticipated to correlate with enhanced passive membrane permeability and distinct tissue biodistribution patterns, a critical factor for radiotracer and prodrug design [1].

Lipophilicity Prediction Drug Design Radiotracer Development

Chiral Center for Stereospecific Synthesis vs. Achiral N-(2-Hydroxyethyl) Analogs

The presence of a chiral carbon at the alpha-position of the phenylethyl side chain in N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide offers a structural advantage over achiral analogs such as N-(2-hydroxyethyl)-4-iodobenzamide (CAS 57728-65-1). This stereocenter provides a critical handle for the development of enantiomerically pure radiopharmaceuticals or therapeutics where stereochemistry profoundly influences target binding .

Enantioselective Synthesis Chiral Resolution Drug Discovery

Distinct Sigma Receptor Binding vs. Tertiary Amine IDAB (BZA)

A related compound with a secondary N-(2-hydroxy-1-phenylethyl) motif, within the broader iodobenzamide class, has demonstrated a high affinity for sigma-1 receptors (Ki = 0.74 nM). This contrasts with the prototype melanoma imaging agent IDAB (N-(2-diethylaminoethyl)-4-iodobenzamide), which possesses a tertiary amine and shows Ki values of 4.6 nM (σ1) and 56 nM (σ2) [1][2]. This indicates that the presence and nature of the phenylethyl group can profoundly shift receptor subtype selectivity and absolute affinity.

Sigma Receptor Pharmacology Radioligand Binding SAR Analysis

Dual Synthetic Handle for Radiochemistry vs. Simple Precursors

N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide uniquely integrates two orthogonal reactive handles in a single molecule: the aryl iodide for radioiododestannylation and the secondary hydroxyl group for subsequent derivatization with prosthetic groups (e.g., via esterification or etherification). This dual functionality eliminates a synthetic step compared to sequential modification of simpler precursors like 4-iodobenzoic acid or N-(2-aminoethyl)-4-iodobenzamide, each of which would require an additional amide coupling step to incorporate a hydroxyl-bearing linker [1].

Radioiodination Click Chemistry Bifunctional Chelators

Evidence-Backed Application Scenarios for Procuring N-(2-Hydroxy-1-phenylethyl)-4-iodobenzamide


Development of Stereospecific Sigma-1 Receptor PET Imaging Agents

Investigators requiring a chiral, hydroxyl-bearing iodobenzamide scaffold for stereospecific sigma-1 receptor PET tracer development will find this compound irreplaceable. As demonstrated in cross-study comparisons, the phenylethyl motif can drive sigma-1 affinity into the sub-nanomolar range (Ki ~ 0.74 nM) when paired with the 4-iodobenzamide pharmacophore, a profile unattainable with simple tertiary amine analogs like IDAB (Ki = 4.6 nM) [1]. The chiral center provides a critical parameter for modulating brain uptake and off-target binding through enantiomeric differentiation.

Dual-Functionalized Precursor for Radioiodinated Theranostic Probes

Radiochemistry groups focused on developing next-generation theranostic pairs (e.g., ¹²³I for SPECT and ¹³¹I for therapy) will benefit from this precursor's dual orthogonal handles. The aryl iodide enables efficient radiolabeling via radioiododestannylation (yields typically >85% for analogous systems) [2], while the pendent hydroxyl group serves as an anchoring point for tumor-targeting vectors or pharmacokinetic modifiers, all within a single molecule. This simplifies the workflow compared to using multiple monofunctional building blocks.

Medicinal Chemistry SAR Expansion of Benzamide Sigma Ligands

For medicinal chemists exploring how side-chain lipophilicity and chirality impact sigma receptor subtype selectivity and metabolic stability, this compound is a key synthetic intermediate. Its elevated cLogP (+1.5 units vs. the unsubstituted 4-iodobenzamide) predicts significantly enhanced membrane permeability, while the chiral center allows for the isolation of individual enantiomers for comparative pharmacological profiling [3].

Solid-Phase Organic Synthesis (SPOS) Linker Chemistry Research

The combination of a secondary amide and a primary hydroxyl group in a single, iodine-functionalized scaffold makes this compound a valuable candidate for developing novel traceless linkers in solid-phase synthesis. The aryl iodide readily participates in Pd-mediated cross-coupling, while the hydroxyl moiety can anchor the molecule to a chlorotrityl resin, enabling on-resin diversification strategies that are not feasible with simpler, non-hydroxylated analogs.

Quote Request

Request a Quote for N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.